Antitubercular agent-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

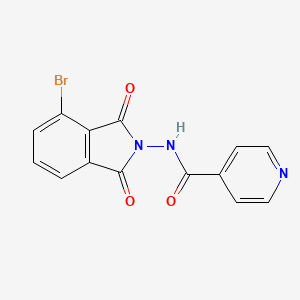

C14H8BrN3O3 |

|---|---|

Molecular Weight |

346.13 g/mol |

IUPAC Name |

N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19) |

InChI Key |

PTAYSFASQUXRSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Antitubercular Agent-27: A Technical Overview

An In-depth Examination of a Putative Anti-Mycobacterial Compound and the Broader Landscape of Tuberculosis Drug Action

For Immediate Release

Shanghai, China – November 8, 2025 – In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), a compound designated "Antitubercular agent-27" has emerged as a substance of interest, demonstrating notable potency against Mycobacterium tuberculosis. This technical guide serves to consolidate the available data on this agent, and to situate its potential mechanism of action within the established frameworks of antitubercular drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

Executive Summary

"this compound," also referred to as "compound 1" by its commercial purveyor, has demonstrated significant in vitro activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis H37Rv. While the precise mechanism of action for this specific agent remains to be fully elucidated in publicly accessible scientific literature, its biological profile suggests a potent anti-mycobacterial effect with low host cell cytotoxicity. This whitepaper will present the currently available quantitative data for this compound, and provide a comprehensive overview of established antitubercular mechanisms of action that this agent might employ. Detailed experimental protocols from seminal studies in the field are also provided to offer a methodological context for the evaluation of such compounds.

Quantitative Data Summary for this compound

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound. These data have been collated from the commercial supplier MedchemExpress and are presented here for comparative analysis.[1]

Table 1: In Vitro Activity against M. tuberculosis H37Rv (Normal Oxygen Conditions) [1]

| Parameter | Value (µM) |

| IC50 | 3.2 |

| MIC | 7.8 |

| IC90 | 7.0 |

Table 2: In Vitro Activity against Resistant M. tuberculosis H37Rv Strains [1]

| Resistant Strain | IC50 (µM) | MIC (µM) | IC90 (µM) |

| FQ-R1 | 2.4 | 3.2 | 3.0 |

| INH-R1 | 100 | 140 | 120 |

| INH-R2 | 120 | 160 | 142 |

| RIF-R1 | 1.3 | 2.4 | 2.2 |

| RIF-R2 | 3.1 | 4.2 | 3.5 |

Table 3: In Vitro Activity under Varied Oxygen Conditions and Intracellular Activity [1]

| Condition | Parameter | Value (µM) |

| Low Oxygen | MIC | 0.80 |

| IC50 | 0.23 | |

| IC90 | 0.43 | |

| Normal Oxygen | MIC | 0.45 |

| IC50 | 0.27 | |

| IC90 | 0.35 | |

| Intracellular | IC50 | 1.45 |

| IC90 | 1.61 |

Table 4: Cytotoxicity Profile [1]

| Cell Line | Parameter | Value (µM) |

| Unspecified | IC50 | >100 |

Potential Mechanisms of Action: A Review of Established Antitubercular Targets

Given the absence of specific mechanistic data for this compound, we turn to the established modes of action for current antitubercular drugs. It is plausible that this agent acts upon one or more of these validated pathways. The primary targets for antitubercular agents can be broadly categorized as follows:

-

Cell Wall Synthesis Inhibition: The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, making it an excellent target for selective toxicity.[2]

-

Mycolic Acid Synthesis: Drugs like isoniazid target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase KatG.

-

Arabinogalactan Synthesis: Ethambutol inhibits arabinosyl transferases, disrupting the formation of the arabinogalactan layer of the cell wall.

-

Peptidoglycan Synthesis: Other agents can interfere with the synthesis of the underlying peptidoglycan layer.

-

-

Protein Synthesis Inhibition: Targeting the bacterial ribosome is a classic antibacterial strategy.

-

Aminoglycosides like streptomycin bind to the 30S ribosomal subunit, leading to mistranslation of mRNA.

-

Macrolides and other agents can also inhibit protein synthesis at different stages.

-

-

Nucleic Acid Synthesis Inhibition: Interference with DNA replication and transcription is a potent bactericidal mechanism.

-

Rifampin inhibits the DNA-dependent RNA polymerase, thereby preventing transcription.[2]

-

Fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication.

-

-

Energy Metabolism Disruption: Targeting the energy production pathways of M. tuberculosis is a more recent and highly effective strategy.

-

Bedaquiline, a diarylquinoline, specifically inhibits the proton pump of mycobacterial ATP synthase, leading to a depletion of cellular energy.

-

The following diagram illustrates the primary targets of established antitubercular drugs within the mycobacterial cell.

Methodologies for Elucidating the Mechanism of Action

To determine the specific mechanism of action of a novel compound like this compound, a series of well-established experimental protocols are typically employed.

Target-Based Screening

This approach involves testing the compound against a panel of known and potential drug targets.

-

Enzyme Inhibition Assays: Purified enzymes from key mycobacterial pathways (e.g., InhA, RNA polymerase, DNA gyrase, ATP synthase) are incubated with the compound to measure any inhibitory effects.

-

Receptor Binding Assays: If the target is a receptor, binding assays are performed to determine the affinity of the compound for the target.

The general workflow for a target-based screening approach is depicted below.

Phenotypic Screening and Target Deconvolution

In this approach, the compound is first tested for its effect on the whole organism, and then experiments are conducted to identify the molecular target.

-

Whole-Cell Activity Assays: The minimum inhibitory concentration (MIC) against M. tuberculosis is determined.

-

Macromolecular Synthesis Assays: The effect of the compound on the synthesis of DNA, RNA, protein, and cell wall components is measured by monitoring the incorporation of radiolabeled precursors.

-

Resistant Mutant Generation and Sequencing: Spontaneous resistant mutants are generated by exposing a large population of M. tuberculosis to the compound. The genomes of these resistant mutants are then sequenced to identify mutations in the potential target gene.

-

Metabolomics: The metabolic profile of M. tuberculosis is analyzed after treatment with the compound to identify perturbed pathways.

The logical relationship for identifying a target through resistance studies is outlined below.

Conclusion and Future Directions

This compound presents as a promising lead compound based on its potent in vitro activity against both susceptible and resistant strains of M. tuberculosis, coupled with a favorable preliminary safety profile. However, a significant knowledge gap remains concerning its specific molecular target and mechanism of action. To advance the development of this compound, it is imperative that the original research be identified or new studies be undertaken to elucidate its mode of action. The experimental approaches outlined in this guide provide a roadmap for such an investigation. A detailed understanding of how this compound exerts its effect will be crucial for its optimization, and for its potential inclusion in future combination therapies to combat the ever-evolving threat of drug-resistant tuberculosis. Further research into this and other novel chemical scaffolds is essential to populate the drug development pipeline and ultimately achieve global control of this devastating disease.

References

Technical Guide: Synthesis and Characterization of a Novel Antitubercular Agent - ATA-27

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of a promising new antitubercular agent, designated ATA-27. The information contained herein is intended for researchers, scientists, and professionals involved in drug development and tuberculosis research.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. ATA-27 is a novel synthetic compound that has demonstrated potent in vitro activity against drug-susceptible and drug-resistant strains of Mtb. This document details the multi-step synthesis of ATA-27, its comprehensive physicochemical characterization, and its initial biological evaluation.

Synthesis of ATA-27

The synthesis of ATA-27 is accomplished via a three-step process starting from commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the preparation of ATA-27.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 To a solution of 2-bromo-5-nitrothiazole (1.0 eq) in a 3:1 mixture of toluene and ethanol, 4-formylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a 2M aqueous solution of potassium carbonate (2.5 eq) were added. The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After completion, the reaction was cooled to room temperature, and the organic layer was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford Intermediate 1 as a yellow solid.

Step 2: Synthesis of Intermediate 2 Intermediate 1 (1.0 eq) was dissolved in dichloromethane, followed by the addition of cyclopropylamine (1.5 eq). The mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (2.0 eq) was then added portion-wise, and the reaction was stirred for an additional 16 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material was purified by column chromatography (silica gel, 50% ethyl acetate in hexanes) to yield Intermediate 2.

Step 3: Synthesis of ATA-27 (Final Product) Intermediate 2 (1.0 eq) was dissolved in a 4:1 mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (4.0 eq) were added, and the mixture was heated to reflux at 80 °C for 4 hours. The reaction mixture was then cooled, filtered through a pad of celite, and the filtrate was concentrated. The residue was redissolved in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the final product, ATA-27, which was further purified by recrystallization from ethanol.

Synthesis Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC) |

| 1 | Intermediate 1 | 2-bromo-5-nitrothiazole | 4-formylphenylboronic acid, Pd(PPh3)4, K2CO3 | 85 | >98% |

| 2 | Intermediate 2 | Intermediate 1 | Cyclopropylamine, NaBH(OAc)3 | 78 | >97% |

| 3 | ATA-27 | Intermediate 2 | Fe, NH4Cl | 92 | >99% |

Physicochemical Characterization of ATA-27

The structure and purity of the final compound, ATA-27, were confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Data

| Technique | Parameters | Results |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.85 (s, 1H), 7.40 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 5.20 (s, 2H), 3.80 (s, 2H), 2.50 (m, 1H), 0.85 (m, 2H), 0.60 (m, 2H) |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 165.2, 152.1, 148.5, 140.2, 129.8, 128.5, 118.9, 55.4, 30.1, 10.5 |

| HRMS (ESI) | Positive Ion Mode | m/z calculated for C₁₃H₁₄N₄S [M+H]⁺: 259.0961; Found: 259.0965 |

| HPLC | C18 column, 70% Acetonitrile/Water, 1 mL/min | Retention Time: 8.2 min, Purity: >99.5% |

| Melting Point | Digital Melting Point Apparatus | 178-180 °C |

| Appearance | Visual Inspection | Off-white crystalline solid |

Biological Evaluation

The in vitro antitubercular activity of ATA-27 was evaluated against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). Cytotoxicity was assessed against the Vero cell line.

Biological Activity Workflow

Caption: Experimental workflow for MIC determination of ATA-27.

Experimental Protocols

Microplate Alamar Blue Assay (MABA): The antitubercular activity of ATA-27 was determined against M. tuberculosis H37Rv (ATCC 27294). The compound was dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC in a 96-well microplate. The final concentrations ranged from 100 µg/mL to 0.09 µg/mL. Each well was inoculated with a standardized Mtb culture to a final concentration of 1.5 x 10⁵ CFU/mL. The plates were incubated at 37 °C for 7 days. After incubation, a mixture of Alamar Blue and 10% Tween 80 was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay: The cytotoxicity of ATA-27 was evaluated against Vero cells (ATCC CCL-81) using the MTT assay. Cells were seeded in a 96-well plate and incubated for 24 hours. The compound was then added at various concentrations and incubated for another 48 hours. MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC₅₀) was calculated.

Biological Activity Data

| Compound | MIC against Mtb H37Rv (µg/mL) | CC₅₀ against Vero cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |

| ATA-27 | 0.78 | >100 | >128 |

| Isoniazid | 0.06 | >100 | >1667 |

| Rifampicin | 0.125 | 85 | 680 |

Putative Mechanism of Action

While the exact mechanism of action for ATA-27 is still under investigation, preliminary studies suggest a potential interaction with key mycobacterial enzymes. The proposed signaling pathway involves the inhibition of a critical enzyme essential for cell wall biosynthesis.

Caption: Proposed mechanism of action for ATA-27.

Conclusion

ATA-27 has been successfully synthesized in a three-step process with a good overall yield and high purity. The compound demonstrates significant in vitro activity against Mycobacterium tuberculosis H37Rv with a low MIC value and a favorable selectivity index, indicating low cytotoxicity towards mammalian cells. The straightforward synthesis and promising biological profile make ATA-27 a valuable lead compound for further optimization and development in the search for new antitubercular drugs. Future work will focus on elucidating the precise mechanism of action and evaluating its efficacy in in vivo models.

Spectinamide Analogs as Potent Antitubercular Agents: A Structure-Activity Relationship Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of spectinamides, a promising class of antitubercular agents. Spectinamides are semi-synthetic derivatives of spectinomycin, a classical antibiotic.[1] While spectinomycin itself shows weak activity against Mycobacterium tuberculosis (Mtb), primarily due to efflux by the Rv1258c pump, chemical modifications have led to the development of spectinamides with potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3] This document details the SAR, mechanism of action, and key experimental protocols for the evaluation of these compounds.

Mechanism of Action

Spectinamides exert their antitubercular effect by inhibiting protein synthesis.[2] They bind to a unique site on the 30S ribosomal subunit, specifically within helix 34 of the 16S rRNA, which is distinct from the binding sites of other ribosome-targeting antibiotics like aminoglycosides.[2][3] This binding event blocks the translocation step of translation, ultimately leading to bacterial cell death. A key aspect of the improved efficacy of spectinamides over spectinomycin is their ability to evade the native Rv1258c efflux pump in M. tuberculosis.[1][2] Structural modifications to the spectinomycin scaffold are crucial for this efflux avoidance, allowing the drug to accumulate intracellularly and reach its ribosomal target.[2][3]

Mechanism of action of spectinamides.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on spectinamide analogs to optimize their antitubercular activity. These studies have primarily focused on modifications at the 3' position of the spectinomycin core. The key findings indicate that both ribosomal affinity and the ability to overcome efflux contribute to the overall potency of these compounds.[2] The following tables summarize the quantitative SAR data for a selection of spectinamide analogs, highlighting the impact of different substituents on their biological activity.

Table 1: In Vitro Activity of Spectinamide Analogs

| Compound ID | R-Group (at 3' position) | Ribosomal Inhibition IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv ΔRv1258c MIC (µg/mL) |

| Spectinomycin | -OH | 0.8 | 64 | 1 |

| 1a | 2-pyridyl | 1.2 | 0.5 | 0.25 |

| 1b | 3-pyridyl | 1.5 | 1 | 0.5 |

| 1c | 4-pyridyl | 1.3 | 0.5 | 0.25 |

| 2a | Phenyl | 2.0 | 2 | 1 |

| 2b | 4-fluorophenyl | 1.8 | 1 | 0.5 |

| 2c | 4-chlorophenyl | 1.6 | 0.5 | 0.25 |

| 2d | 4-bromophenyl | 1.5 | 0.5 | 0.25 |

| 3a | Thiazol-2-yl | 2.5 | 4 | 2 |

| 4a | Cyclohexyl | >100 | >64 | 32 |

| 5a | Benzyl | 5.0 | 8 | 4 |

Data compiled from published research.[2][4][5][6] MIC values were determined against wild-type M. tuberculosis H37Rv and a knockout strain lacking the Rv1258c efflux pump (ΔRv1258c).

SAR Insights:

-

Aromatic Substituents: The introduction of aromatic rings at the 3' position generally enhances antitubercular activity compared to spectinomycin.[2]

-

Halogenation: Halogenation of the phenyl ring (compounds 2b-2d ) tends to improve potency, with chloro and bromo substitutions being particularly effective.[2]

-

Heterocycles: Pyridyl moieties (compounds 1a-1c ) are well-tolerated and lead to potent analogs.[2]

-

Efflux Evasion: A significant drop in MIC is observed between the wild-type and the ΔRv1258c knockout strain for spectinomycin, indicating its susceptibility to efflux. In contrast, the more potent spectinamides show a much smaller difference, demonstrating their ability to evade this efflux pump.[1][2][3]

-

Aliphatic Groups: Aliphatic substituents like cyclohexyl (compound 4a ) result in a significant loss of activity.[2]

Experimental Protocols

The evaluation of novel antitubercular agents involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for two key experiments: the Microplate Alamar Blue Assay (MABA) for determining in vitro potency and a murine model for assessing in vivo efficacy.

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[7][8] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin.

Protocol:

-

Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 105 CFU/mL.[9]

-

Drug Dilution: Test compounds are serially diluted in a 96-well microplate. Typically, a 2-fold dilution series is prepared.

-

Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Drug-free and solvent control wells are included.

-

Incubation: The plates are sealed and incubated at 37°C for 7 days.[10]

-

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.[8]

-

Second Incubation: The plates are re-incubated for 24 hours.[8]

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[8]

Experimental workflow for the MABA.

Mouse models are crucial for the preclinical evaluation of antitubercular drug candidates, providing insights into a compound's efficacy, pharmacokinetics, and toxicity in a living organism.[11] The acute infection model is often used for initial efficacy screening.

Protocol:

-

Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv, resulting in the implantation of approximately 100-200 bacilli in the lungs.

-

Acclimatization: The infection is allowed to establish for a period of 2-4 weeks.

-

Treatment Initiation: Treatment with the test compound, vehicle control, and positive control (e.g., isoniazid) is initiated. Drugs are typically administered daily via oral gavage.

-

Treatment Duration: Treatment continues for a defined period, often 4 weeks.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleen are harvested, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to enumerate the bacterial load (colony-forming units, CFU).

-

Data Analysis: The efficacy of the test compound is determined by comparing the log10 CFU in the organs of treated mice to that of the vehicle-treated control group. A statistically significant reduction in bacterial burden indicates in vivo activity.

Workflow for in vivo efficacy testing.

Conclusion

The spectinamides represent a promising new class of antitubercular agents with a novel mechanism of action and potent activity against drug-resistant strains of M. tuberculosis. The SAR studies have demonstrated that chemical modifications at the 3' position of the spectinomycin scaffold are critical for both ribosomal inhibition and evasion of the Rv1258c efflux pump. The combination of in vitro screening assays like the MABA and in vivo efficacy studies in murine models provides a robust platform for the continued development and optimization of this and other novel classes of antitubercular drugs. Further research into the spectinamides may lead to the development of new, more effective treatments for tuberculosis.

References

- 1. Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 11. journals.asm.org [journals.asm.org]

Technical Guide: Target Identification and Validation of Antitubercular Agent-27

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the methodologies for identifying and validating the molecular target of a novel antitubercular candidate, "Antitubercular agent-27." Based on its pyridine scaffold, a common feature in known inhibitors, the enoyl-acyl carrier protein reductase (InhA) is investigated as a primary hypothetical target. This guide details the experimental workflows, from initial biochemical assays to cellular target engagement and genetic validation, presenting data in structured tables and visualizing complex processes using Graphviz diagrams.

Introduction

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutics with well-defined mechanisms of action. "this compound" is a pyridine derivative that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) H37Rv, including drug-resistant strains. Understanding the molecular target of this agent is crucial for its further development as a clinical candidate. This guide outlines a systematic approach to identify and validate the target of this compound, with a focus on the hypothetical target, InhA, a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.[1][2][3]

Hypothetical Target: InhA (Enoyl-Acyl Carrier Protein Reductase)

InhA is a well-validated target for several antitubercular drugs, including isoniazid.[1][4] It is an NADH-dependent enzyme that catalyzes the reduction of long-chain trans-2-enoyl-ACP, an essential step in mycolic acid biosynthesis.[2][3] The pyridine scaffold of Agent-27 suggests a potential interaction with the InhA active site.

Target Identification and Validation Workflow

The workflow for identifying and validating the target of this compound is a multi-step process, beginning with biochemical assays and culminating in cellular and genetic validation.

Caption: High-level workflow for target identification and validation.

Data Presentation

Table 1: In-vitro Activity of this compound

| Parameter | Value (µM) | Description |

| IC50 | 3.2 | Concentration for 50% inhibition of Mtb growth |

| MIC | 7.8 | Minimum inhibitory concentration against Mtb H37Rv |

| IC90 | 7.0 | Concentration for 90% inhibition of Mtb growth |

Table 2: Hypothetical InhA Inhibition Data for this compound

| Compound | InhA IC50 (µM) | Mtb MIC (µM) |

| This compound | 0.5 | 7.8 |

| Isoniazid (Control) | 0.8 | 0.5 |

Table 3: Hypothetical Thermal Shift Assay Data

| Condition | Melting Temperature (Tm) in °C | ΔTm (°C) |

| InhA alone | 55.2 | - |

| InhA + this compound | 60.5 | +5.3 |

| InhA + DMSO (vehicle) | 55.1 | -0.1 |

Experimental Protocols

InhA Enzyme Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.[5][6]

Materials:

-

Purified recombinant Mtb InhA enzyme

-

NADH

-

2-trans-octenoyl-CoA (substrate)

-

PIPES buffer (pH 6.8)

-

Bovine Serum Albumin (BSA)

-

This compound

-

96-well microplates

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 30 mM PIPES buffer (pH 6.8), 1 mg/mL BSA, and 50 µM NADH.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. The final DMSO concentration should not exceed 1%.

-

Add the InhA enzyme to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 75 µM of the substrate, 2-trans-dodecenoyl-CoA.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the InhA enzyme inhibition assay.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.[7][8][9] An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

Materials:

-

Purified recombinant Mtb InhA protein

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)

-

This compound

-

Real-time PCR instrument

-

96-well PCR plates

Protocol:

-

Prepare a master mix containing the InhA protein and SYPRO Orange dye in the assay buffer. A typical final concentration is 2-5 µM for the protein and 5x for the dye.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add this compound or vehicle control (DMSO) to the respective wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

-

The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

-

Calculate the change in melting temperature (ΔTm) between the protein with and without the compound.

Caption: Workflow for the Thermal Shift Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[10][11][12] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation in intact cells.

Materials:

-

M. tuberculosis H37Rv culture

-

This compound

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-InhA antibody

-

PCR machine or heating block

Protocol:

-

Grow M. tuberculosis to mid-log phase and treat with this compound or vehicle (DMSO) for a defined period.

-

Harvest and wash the cells, then resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by bead beating or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-InhA antibody.

-

Quantify the band intensities to determine the amount of soluble InhA at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay.

CRISPR Interference (CRISPRi) for Target Validation

CRISPRi can be used to specifically knockdown the expression of the inhA gene in M. tuberculosis.[13][14][15] If Agent-27 targets InhA, the knockdown strain should exhibit hypersensitivity to the compound.

Materials:

-

M. tuberculosis H37Rv

-

CRISPRi plasmid system for mycobacteria (e.g., pLJR962) with a guide RNA targeting inhA

-

Anhydrotetracycline (ATc) for induction of dCas9 expression

-

Microplate reader for growth assays

Protocol:

-

Construct a CRISPRi plasmid containing a single guide RNA (sgRNA) targeting the inhA gene.

-

Electroporate the plasmid into M. tuberculosis.

-

Grow the transformed Mtb strain in the presence and absence of ATc to induce knockdown of inhA.

-

Confirm inhA knockdown by RT-qPCR.

-

Determine the Minimum Inhibitory Concentration (MIC) of this compound against the inhA knockdown strain (with ATc) and the control strain (without ATc).

-

A significant reduction in the MIC in the knockdown strain compared to the control strain validates InhA as the target.

Caption: Workflow for CRISPRi-based target validation.

Conclusion

The combination of biochemical, biophysical, and genetic approaches provides a robust framework for the identification and validation of the molecular target of novel antitubercular agents. The methodologies detailed in this guide, while focused on the hypothetical target InhA for this compound, are broadly applicable to other compounds and potential targets in tuberculosis drug discovery. Successful target validation is a critical milestone in the progression of a compound from a hit to a viable drug candidate.

References

- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. proteopedia.org [proteopedia.org]

- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 9. proteos.com [proteos.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Physicochemical Properties of Antitubercular Agent-27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-27 is a potent compound identified for its significant activity against Mycobacterium tuberculosis, including resistant strains. This technical guide provides a comprehensive overview of its known biological activities and predicted physicochemical properties. The information herein is intended to support further research and development of this promising antitubercular candidate.

Biological Activity

This compound has demonstrated potent inhibitory effects against the H37Rv strain of Mycobacterium tuberculosis and various resistant isolates. The compound exhibits effective intracellular antimycobacterial activity with low cytotoxicity, highlighting its potential as a therapeutic agent.[1]

Quantitative Biological Data Summary

| Parameter | Value (µM) | Target Strain/Condition |

| IC50 | 3.2 | M. tuberculosis H37Rv |

| MIC | 7.8 | M. tuberculosis H37Rv |

| IC90 | 7.0 | M. tuberculosis H37Rv |

| IC50 | 2.4 | FQ-R1 (Fluoroquinolone-Resistant) |

| MIC | 3.2 | FQ-R1 (Fluoroquinolone-Resistant) |

| IC90 | 3.0 | FQ-R1 (Fluoroquinolone-Resistant) |

| IC50 | 100 | INH-R1 (Isoniazid-Resistant) |

| MIC | 140 | INH-R1 (Isoniazid-Resistant) |

| IC90 | 120 | INH-R1 (Isoniazid-Resistant) |

| IC50 | 120 | INH-R2 (Isoniazid-Resistant) |

| MIC | 160 | INH-R2 (Isoniazid-Resistant) |

| IC90 | 142 | INH-R2 (Isoniazid-Resistant) |

| IC50 | 1.3 | RIF-R1 (Rifampicin-Resistant) |

| MIC | 2.4 | RIF-R1 (Rifampicin-Resistant) |

| IC90 | 2.2 | RIF-R1 (Rifampicin-Resistant) |

| IC50 | 3.1 | RIF-R2 (Rifampicin-Resistant) |

| MIC | 4.2 | RIF-R2 (Rifampicin-Resistant) |

| IC90 | 3.5 | RIF-R2 (Rifampicin-Resistant) |

| IC50 | 0.23 | Low Oxygen Condition |

| MIC | 0.80 | Low Oxygen Condition |

| IC90 | 0.43 | Low Oxygen Condition |

| IC50 | 0.27 | Normal Oxygen Condition |

| MIC | 0.45 | Normal Oxygen Condition |

| IC90 | 0.35 | Normal Oxygen Condition |

| Intracellular IC50 | 1.45 | |

| Intracellular IC90 | 1.61 | |

| Cytotoxicity IC50 | >100 |

Physicochemical Properties

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Weight | 342.14 g/mol |

| Melting Point | 250-300 °C (Decomposition likely) |

| Boiling Point | 550-650 °C (Predicted) |

| Aqueous Solubility | Low (Predicted LogS: -4 to -5) |

| pKa (most acidic) | ~7.5-8.5 |

| pKa (most basic) | ~1.5-2.5 |

| LogP | ~3.5-4.5 |

Disclaimer: These values are computationally predicted and have not been experimentally verified.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the biological and physicochemical properties of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of an antitubercular agent is the microplate Alamar blue assay (MABA).

Workflow for MIC Determination

References

Early Research on Antitubercular Agent-27: A Technical Guide

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the early research on a promising pyridine analogue, designated as Antitubercular agent-27 (also referred to as compound 1 in seminal research), which has demonstrated potent activity against both susceptible and resistant strains of M. tuberculosis. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from early in-vitro studies on this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]

| Parameter | Under Normal Oxygen | Under Low Oxygen |

| IC50 | 3.2 µM | 0.27 µM |

| MIC | 7.8 µM | 0.45 µM |

| IC90 | 7.0 µM | 0.35 µM |

Table 2: Antimycobacterial Activity of this compound against Resistant Isolates of M. tuberculosis H37Rv [1]

| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |

| FQ-R1 | 2.4 | 3.2 | 3.0 |

| INH-R1 | 100 | 140 | 120 |

| INH-R2 | 120 | 160 | 142 |

| RIF-R1 | 1.3 | 2.4 | 2.2 |

| RIF-R2 | 3.1 | 4.2 | 3.5 |

FQ-R1: Fluoroquinolone-Resistant 1, INH-R1/R2: Isoniazid-Resistant 1/2, RIF-R1/R2: Rifampicin-Resistant 1/2

Table 3: Intracellular Activity and Cytotoxicity of this compound [1]

| Assay | Cell Line | Parameter | Value (µM) |

| Intracellular Activity | Macrophages | IC50 | 1.45 |

| IC90 | 1.61 | ||

| Cytotoxicity | Vero | IC50 | >100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Synthesis of this compound (Compound 1)

The synthesis of this compound is a multi-step process involving the reaction of isoniazid with a substituted pyridine derivative. The general procedure is as follows:

-

Step 1: Synthesis of the Pyridine Intermediate: A solution of the appropriately substituted pyridine-4-carbaldehyde (1 mmol) in ethanol (20 mL) is prepared. To this solution, a catalytic amount of a suitable acid or base is added.

-

Step 2: Condensation with Isoniazid: Isoniazid (1 mmol) is added to the reaction mixture from Step 1. The mixture is then refluxed for a specified period (typically 4-6 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

2. In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA) [2]

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.

-

Assay Plate Preparation: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to minimize evaporation. 100 µL of Middlebrook 7H9 broth is added to the remaining wells. The test compound is serially diluted in the wells.

-

Inoculation: The mycobacterial culture is diluted to a standardized concentration, and 100 µL is added to each well containing the test compound.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Reading the Results: After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plate is incubated for another 24 hours. A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

3. Intracellular Antimycobacterial Activity Assay [3][4]

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

-

Macrophage Culture and Infection: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured in an appropriate medium (e.g., DMEM with 10% FBS). The cells are seeded in a 96-well plate and allowed to adhere. The adherent macrophages are then infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

-

Compound Treatment: After infection, the extracellular bacteria are removed by washing. The infected cells are then treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (typically 3-5 days).

-

Assessment of Bacterial Viability: The viability of the intracellular bacteria is assessed. This can be done by lysing the macrophages and plating the lysate on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs). Alternatively, reporter strains of M. tuberculosis expressing luciferase or GFP can be used, where the signal is proportional to the number of viable bacteria.

-

Data Analysis: The percentage of inhibition of intracellular growth is calculated relative to untreated control wells. The IC50 and IC90 values are determined from the dose-response curves.

4. Cytotoxicity Assay (MTT Assay) [5]

This assay assesses the toxicity of the compound against a mammalian cell line (e.g., Vero cells).

-

Cell Culture: Vero cells are cultured in a suitable medium (e.g., MEM with 10% FBS) and seeded into a 96-well plate. The cells are allowed to attach and grow to a confluent monolayer.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition and Incubation: After the treatment period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours.

-

Formazan Solubilization and Measurement: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualization

Diagram 1: Synthesis Workflow for this compound

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

Diagram 2: In Vitro Evaluation Workflow for a Novel Antitubercular Agent

Caption: A logical workflow for the in vitro evaluation of a novel antitubercular agent.

References

- 1. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ibbj.org [ibbj.org]

- 3. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. globalresearchonline.net [globalresearchonline.net]

In-Depth Technical Guide: Antitubercular Activity of Agent-27 Against Drug-Susceptible Tuberculosis Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Antitubercular agent-27 against drug-susceptible strains of Mycobacterium tuberculosis. The information presented herein is compiled from available scientific literature and is intended to inform researchers and professionals in the field of tuberculosis drug development.

Quantitative-Activity of this compound

This compound has demonstrated potent activity against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. The following tables summarize the key quantitative data regarding its efficacy and cytotoxicity.

Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv

| Parameter | Value (µM) |

| IC50 | 3.2 |

| MIC | 7.8 |

| IC90 | 7.0 |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; IC90: 90% inhibitory concentration.

Table 2: In Vitro Activity of this compound Under Different Oxygen Conditions

| Condition | Parameter | Value (µM) |

| Low Oxygen | MIC | 0.80 |

| IC50 | 0.23 | |

| IC90 | 0.43 | |

| Normal Oxygen | MIC | 0.45 |

| IC50 | 0.27 | |

| IC90 | 0.35 |

Table 3: Intracellular Activity and Cytotoxicity of this compound

| Assay | Parameter | Value (µM) |

| Intracellular Activity | IC50 | 1.45 |

| IC90 | 1.61 | |

| Cytotoxicity | IC50 | >100 |

Experimental Protocols

The following sections detail the likely methodologies employed to determine the in vitro activity and cytotoxicity of this compound, based on standard practices in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis H37Rv was likely determined using the Microplate Alamar Blue Assay (MABA).

Principle: This assay quantitatively measures the proliferation of M. tuberculosis using the redox indicator Alamar Blue (resazurin). Metabolically active bacteria reduce the non-fluorescent blue dye to a fluorescent pink product (resorufin). The fluorescence intensity is proportional to the number of viable bacteria.

Protocol:

-

Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is serially diluted in a 96-well microplate to achieve a range of final concentrations.

-

Inoculation: The bacterial inoculum is added to each well containing the test compound. Control wells containing bacteria without the compound and wells with media only are included.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well.

-

Second Incubation: The plate is re-incubated for 24 hours.

-

Reading: The fluorescence is read using a microplate reader (excitation ~530 nm, emission ~590 nm). The MIC is defined as the lowest concentration of the compound that inhibits a significant percentage (e.g., 90%) of bacterial growth.

Determination of Cytotoxicity (IC50)

The cytotoxicity of this compound was likely assessed in a mammalian cell line (e.g., Vero cells or HepG2 cells) using a tetrazolium-based assay such as the MTT assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Mammalian cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with cells and no compound are included.

-

Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mechanism of Action and In Vivo Efficacy

As of the latest available information, the specific mechanism of action of this compound has not been elucidated. While it belongs to the pyridine class of compounds, some of which are known to target specific pathways in M. tuberculosis, dedicated studies for this particular agent are not yet in the public domain. Similarly, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of novel antitubercular agents like this compound.

Methodological & Application

Application Note and Protocol: Dissolving Antitubercular Agent-27 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubercular agent-27 is a novel compound with promising activity against Mycobacterium tuberculosis. As with many small molecule drug candidates, it exhibits poor aqueous solubility, presenting a significant challenge for in vitro biological assays. This document provides a detailed protocol for the proper dissolution of this compound to ensure accurate and reproducible experimental results. The following guidelines are based on standard laboratory procedures for handling poorly soluble compounds and should be adapted as necessary based on specific experimental requirements.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is crucial for determining the appropriate dissolution strategy. The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended that researchers perform their own solubility tests to confirm these findings.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Clear solution |

| Ethanol (EtOH) | 10 | 20 | Clear solution |

| Methanol (MeOH) | 5 | 10 | Clear solution |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.02 | Insoluble, precipitate observed |

| Deionized Water | < 0.001 | < 0.002 | Insoluble, precipitate observed |

Note: Data is hypothetical and should be replaced with experimentally determined values for the specific agent.

Recommended Protocol for Stock Solution Preparation

The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted to the desired final concentrations for in vitro assays.

Materials:

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sterile, nuclease-free pipette tips

Procedure:

-

Pre-warming the Solvent: Warm the DMSO to room temperature if stored at 4°C. For compounds that are difficult to dissolve, warming the DMSO to 37°C may improve solubility.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile, amber microcentrifuge tube or glass vial.

-

Adding the Solvent: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes.

-

Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Experimental Workflow for In Vitro Assays

The following diagram illustrates the general workflow for preparing working solutions of this compound for use in typical in vitro cell-based or biochemical assays.

Caption: Workflow for preparing and using this compound in in vitro assays.

Considerations for Minimizing Solvent Toxicity

DMSO is a common solvent for in vitro assays, but it can exhibit toxicity at higher concentrations. It is essential to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5% (v/v), to avoid confounding effects on experimental results.

Table 2: Recommended Maximum Final DMSO Concentrations

| Assay Type | Maximum Recommended Final DMSO Concentration (v/v) |

| Cell-based assays (e.g., MIC, cytotoxicity) | ≤ 0.5% |

| Enzyme inhibition assays | ≤ 1% |

| Protein binding assays | ≤ 0.1% |

Hypothetical Signaling Pathway of this compound

While the precise mechanism of action of this compound is under investigation, a hypothesized signaling pathway is presented below. This diagram illustrates a potential mechanism where the agent inhibits a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.

Caption: Hypothesized inhibition of mycolic acid synthesis by this compound.

Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers should validate these protocols and adapt them to their specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

Application Notes and Protocols for Antitubercular Agent-27 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-27 is a potent compound demonstrating significant activity against Mycobacterium tuberculosis (Mtb), including resistant strains. These application notes provide a summary of its known activity and detailed protocols for its evaluation in high-throughput screening (HTS) assays. The methodologies outlined are designed for the identification and characterization of novel antitubercular agents, from primary whole-cell screening to secondary intracellular efficacy and cytotoxicity profiling. While the specific mechanism of action for this compound is not publicly documented, the provided protocols are standard methods for assessing the potential of new chemical entities in tuberculosis drug discovery.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.

Table 1: Activity of this compound against M. tuberculosis H37Rv

| Parameter | Value (µM) |

| IC50 | 3.2[1] |

| MIC | 7.8[1] |

| IC90 | 7.0[1] |

Table 2: Intracellular and Low-Oxygen Activity of this compound

| Condition | Parameter | Value (µM) |

| Intracellular | IC50 | 1.45[1] |

| IC90 | 1.61[1] | |

| Low Oxygen | MIC | 0.80[1] |

| IC50 | 0.23[1] | |

| IC90 | 0.43[1] | |

| Normal Oxygen | MIC | 0.45[1] |

| IC50 | 0.27[1] | |

| IC90 | 0.35[1] |

Table 3: Activity of this compound against Resistant M. tuberculosis Strains

| Resistant Strain | IC50 (µM) | MIC (µM) | IC90 (µM) |

| FQ-R1 | 2.4 | 3.2 | 3.0 |

| INH-R1 | 100 | 140 | 120 |

| INH-R2 | 120 | 160 | 142 |

| RIF-R1 | 1.3 | 2.4 | 2.2 |

| RIF-R2 | 3.1 | 4.2 | 3.5 |

| Data sourced from MedChemExpress product information for this compound.[1] |

Table 4: Cytotoxicity of this compound

| Cell Line | Parameter | Value (µM) |

| Unspecified | IC50 | >100[1] |

Mandatory Visualization

Caption: High-throughput screening workflow for antitubercular drug discovery.

Experimental Protocols

Primary Whole-Cell High-Throughput Screening Protocol (Luciferase-Based)

This protocol is designed to identify compounds that inhibit the growth of M. tuberculosis expressing a luciferase reporter gene.

Materials:

-

M. tuberculosis H37Rv expressing luciferase (Mtb-lux)

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween-80

-

384-well white, solid-bottom assay plates

-

Compound library dissolved in DMSO

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

-

Luciferase substrate (e.g., D-luciferin)

-

Luminometer plate reader

Methodology:

-

Bacterial Culture Preparation: Culture Mtb-lux in supplemented 7H9 broth to mid-log phase (OD600 of 0.5-0.8). Dilute the culture to a starting OD600 of 0.01 in fresh media.

-

Compound Plating: Using a liquid handler, dispense 50-100 nL of test compounds from the library into the wells of a 384-well plate to achieve a final concentration (e.g., 10 µM). Dispense DMSO into negative control wells and Rifampicin into positive control wells (e.g., final concentration of 2 µM).

-

Bacterial Inoculation: Add 50 µL of the diluted Mtb-lux suspension to each well of the compound-containing plates.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Luminescence Reading: After incubation, add the appropriate luciferase substrate to each well according to the manufacturer's instructions. Measure the luminescence signal (Relative Light Units, RLU) using a plate luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)) Compounds showing inhibition above a certain threshold (e.g., ≥90%) are considered primary hits.

Intracellular Efficacy Assay Protocol

This protocol assesses the ability of compounds to inhibit M. tuberculosis growth within a host macrophage cell line.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

M. tuberculosis H37Rv (or Mtb-lux)

-

96-well or 384-well clear-bottom plates

-

Test compounds and controls

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Materials for CFU counting (7H11 agar plates) or luminescence reading

Methodology:

-

Macrophage Differentiation: Seed THP-1 monocytes into assay plates at a density of 5 x 10^4 cells/well. Add PMA to a final concentration of 25-50 ng/mL to induce differentiation into macrophages. Incubate for 24-48 hours at 37°C with 5% CO2.

-

Infection: Wash the differentiated macrophages with fresh RPMI medium. Infect the cells with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Compound Treatment: After the infection period, wash the cells with fresh medium to remove extracellular bacteria. Add fresh medium containing serial dilutions of the test compounds to the infected cells.

-

Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2.

-

Endpoint Measurement:

-

Luminescence-based: If using Mtb-lux, lyse the macrophages and measure RLU as described in the primary screen protocol.

-

CFU-based: Lyse the macrophages with lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the number of viable intracellular bacteria.

-

-

Data Analysis: Determine the IC50 of the compounds by plotting the percent inhibition of bacterial growth against the compound concentration.

Cytotoxicity Assay Protocol (MTT-Based)

This protocol determines the toxicity of compounds against a mammalian cell line to assess their therapeutic window.

Materials:

-

Mammalian cell line (e.g., THP-1, HepG2, or Vero cells)

-

Appropriate cell culture medium (e.g., RPMI or DMEM with 10% FBS)

-

96-well clear-bottom plates

-

Test compounds and controls

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate spectrophotometer

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against compound concentration. The selectivity index (SI) can then be calculated as CC50/IC50.

References

Application Notes and Protocols: Investigating the Role of Antitubercular Agent-27 in Macrophage Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has a complex relationship with host macrophages, its primary niche for replication.[1][2] Understanding the molecular interactions between Mtb and macrophages is crucial for developing novel therapeutic strategies.[3] Antitubercular agent-27 is an immunomodulatory agent investigated for its significant impact on macrophage responses during Mtb infection. These application notes provide detailed protocols for utilizing macrophage infection models to characterize the effects of this compound, along with data presentation guidelines and visualizations of key cellular pathways.

Recent studies have highlighted the role of various host factors in modulating the macrophage response to Mtb. For instance, Interleukin-27 (IL-27) has been shown to have a dual role, exhibiting both pro- and anti-inflammatory properties that can influence the outcome of infection.[4][5] Mechanistically, IL-27 can modulate signaling pathways such as the PI3K/AKT and TLR4/NF-κB pathways, thereby affecting apoptosis, autophagy, and cytokine production in infected macrophages.[5][6] This document outlines protocols to assess the impact of agents like this compound that may function in a similar capacity to these known immunomodulators.

Data Presentation

Quantitative data from experiments should be meticulously recorded and summarized in tables to facilitate clear comparison between different experimental conditions.

Table 1: Effect of this compound on Mtb Survival in Macrophages

| Treatment Group | Concentration (ng/mL) | Mean CFU/mL (± SD) at 24h | % Reduction in Bacterial Load vs. Untreated |

| Untreated Control | - | 5.2 x 10^5 (± 0.4 x 10^5) | 0% |

| This compound | 10 | 4.1 x 10^5 (± 0.3 x 10^5) | 21.2% |

| This compound | 50 | 2.5 x 10^5 (± 0.2 x 10^5) | 51.9% |

| This compound | 100 | 1.8 x 10^5 (± 0.15 x 10^5) | 65.4% |

| Rifampicin (Positive Control) | 2 µg/mL | 1.1 x 10^4 (± 0.2 x 10^4) | 97.9% |

Table 2: Modulation of Cytokine Production by this compound in Mtb-Infected Macrophages

| Treatment Group | Concentration (ng/mL) | TNF-α (pg/mL ± SD) | IL-1β (pg/mL ± SD) | IL-10 (pg/mL ± SD) |

| Uninfected Control | - | 15 (± 3) | 5 (± 1) | 12 (± 2) |

| Mtb-Infected (Untreated) | - | 850 (± 70) | 450 (± 50) | 120 (± 15) |

| Mtb-Infected + Agent-27 | 50 | 425 (± 45) | 210 (± 30) | 350 (± 40) |

| Mtb-Infected + Agent-27 | 100 | 280 (± 30) | 150 (± 20) | 580 (± 60) |

Table 3: Effect of this compound on Macrophage Viability

| Treatment Group | Concentration (ng/mL) | % Viability (Annexin V/PI Staining ± SD) |

| Uninfected Control | - | 98% (± 1.5%) |

| Mtb-Infected (Untreated) | - | 75% (± 5%) |

| Mtb-Infected + Agent-27 | 50 | 85% (± 4%) |

| Mtb-Infected + Agent-27 | 100 | 92% (± 3%) |

Experimental Protocols

Protocol 1: Macrophage Culture and Differentiation

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells, a common model for studying Mtb infection.[5]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well tissue culture plates

Procedure:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed THP-1 cells into tissue culture plates at a density of 5 x 10⁵ cells/mL.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation.

-

Incubate for 48-72 hours. Differentiated macrophages will become adherent.

-

After incubation, wash the cells with pre-warmed PBS to remove non-adherent cells and replace the medium with fresh, antibiotic-free RPMI-1640 with 10% FBS.

-

Allow the cells to rest for 24 hours before infection.

Protocol 2: Macrophage Infection with Mycobacterium tuberculosis

This protocol details the infection of differentiated macrophages with Mtb.[7][8]

Materials:

-

Differentiated THP-1 macrophages

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with ADC supplement

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium with 10% FBS

Procedure:

-

Grow Mtb H37Rv to mid-log phase in 7H9 broth.

-

Prepare a single-cell suspension of Mtb by passing the culture through a 27-gauge needle several times.

-

Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.

-

Estimate the bacterial concentration by measuring the optical density at 600 nm (OD₆₀₀ of 1.0 is approximately 3 x 10⁸ CFU/mL).[8]

-

Infect the differentiated macrophages at a Multiplicity of Infection (MOI) of 5:1 (bacteria to macrophages).[7]

-

Incubate for 3-4 hours at 37°C with 5% CO₂ to allow for phagocytosis.

-

Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add fresh RPMI-1640 medium containing this compound at the desired concentrations.

Protocol 3: Quantification of Intracellular Bacterial Load

This protocol is for determining the number of viable intracellular bacteria.

Materials:

-

Infected and treated macrophages

-

Sterile water with 0.05% Triton X-100

-

Middlebrook 7H10 agar plates

-

Serial dilution tubes with PBS

Procedure:

-

At specified time points post-infection (e.g., 0, 24, 48, 72 hours), aspirate the culture medium.

-

Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Triton X-100 to each well and incubating for 10 minutes.

-

Prepare serial dilutions of the cell lysate in PBS.

-

Plate 100 µL of each dilution onto 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the number of Colony Forming Units (CFU) per mL.

Protocol 4: Analysis of Cytokine Production

This protocol describes the measurement of cytokine levels in the culture supernatant.

Materials:

-

Supernatants from infected and treated macrophage cultures

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-10

Procedure:

-

Collect the culture supernatants at the desired time points.

-

Centrifuge the supernatants to remove any cells or debris.

-

Store the supernatants at -80°C until analysis.

-

Perform ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by immunomodulatory agents during Mtb infection and the general experimental workflow.

Caption: Signaling pathways modulated by this compound in Mtb-infected macrophages.

Caption: Experimental workflow for assessing this compound in a macrophage infection model.

References

- 1. Macrophage: A Cell With Many Faces and Functions in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis-macrophage interaction: Molecular updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin-12 and interleukin-27 regulate macrophage control of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-27 attenuated macrophage injury and inflammation induced by Mycobacterium tuberculosis by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (ii) Infection of macrophages and drug treatment. [bio-protocol.org]

- 8. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Research Findings on Antitubercular Agent-27 in Combination Therapy Studies

Despite a comprehensive search for "Antitubercular agent-27 in combination therapy studies," no specific preclinical or clinical research data is publicly available for a compound with this designation. The information is limited to supplier-provided in vitro data, which does not include combination therapy evaluations.

Initial searches identified a compound named "this compound" from a commercial supplier, with some reported in vitro activity against Mycobacterium tuberculosis. However, there is a lack of peer-reviewed scientific literature detailing its use in combination with other antitubercular drugs. Such studies are crucial for the development of new tuberculosis treatment regimens to enhance efficacy, reduce treatment duration, and combat drug resistance.

While specific data for "this compound" is unavailable, the broader search yielded extensive information on the general principles and methodologies for evaluating novel antitubercular agents in combination therapies. This information provides a framework for the types of studies that would be necessary to assess the potential of any new antitubercular candidate, including "this compound," for use in a combination regimen.

General Principles of Combination Therapy in Tuberculosis

The standard of care for tuberculosis involves multi-drug therapy to prevent the emergence of drug resistance and effectively eliminate the diverse populations of Mycobacterium tuberculosis in the host. The development of new combination therapies is a critical area of tuberculosis research. Key goals of these studies are to identify synergistic or additive interactions between drugs that can lead to shorter, more effective, and less toxic treatment regimens.

Key Experimental Protocols for Evaluating Combination Therapies

The following are standard experimental protocols used to evaluate the efficacy of new antitubercular agents in combination therapy:

In Vitro Synergy Testing: Checkerboard Assay

This method is used to assess the interaction between two or more drugs. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Protocol:

-

Preparation of Drug Solutions: Prepare stock solutions of each antitubercular agent in an appropriate solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microplate, create a two-dimensional matrix of drug concentrations. Serially dilute one drug along the x-axis and the other drug along the y-axis. The final volume in each well should be the same.

-

Bacterial Inoculum: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv) at a specific optical density (OD) to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Assessment of Inhibition: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. This can be done visually or by using a growth indicator such as Resazurin.

-

Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Interpretation of Results:

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1.0

-

Indifference: 1.0 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Experimental Workflow for In Vitro Synergy Testing

In Vitro Synergy Testing Workflow

In Vivo Efficacy Studies in Animal Models

Animal models, typically mice, are essential for evaluating the in vivo efficacy of drug combinations.

Protocol:

-

Animal Infection: Mice (e.g., BALB/c or C57BL/6) are infected with an aerosolized suspension of Mycobacterium tuberculosis to establish a pulmonary infection.

-